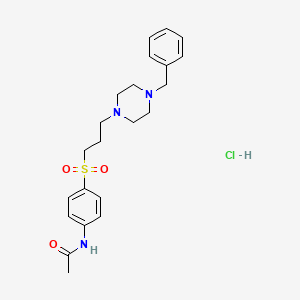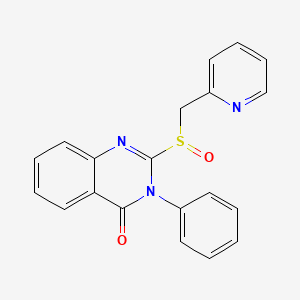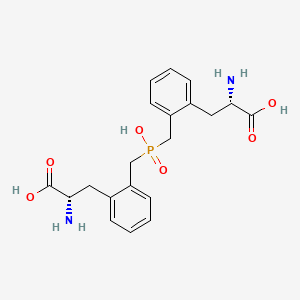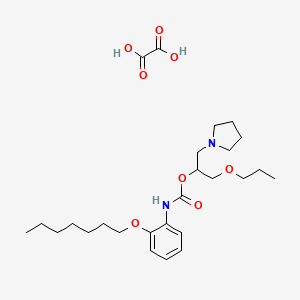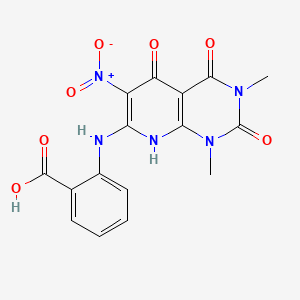
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a chloro group, and a methylsulfamoyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrrolidine Ring to the Benzamide Core: The pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide can be compared with similar compounds such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfamoyl)benzamide: Similar structure but lacks the chloro group.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-(sulfamoyl)benzamide: Similar structure but lacks the methyl group on the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90763-32-9 |
|---|---|
Fórmula molecular |
C16H25ClN4O4S |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20-26(23,24)18-2)13(17)9-15(12)25-3/h8-9,11,18,20H,4-7,10H2,1-3H3,(H,19,22) |
Clave InChI |
CKDUSCMRQBOGHY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


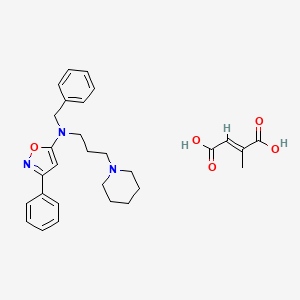

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
